2',3'-O-isopropylidene-5',6-anhydrouridine
Overview
Description
2’,3’-O-isopropylidene-5’,6-anhydrouridine is a nucleoside derivative with a unique structure that includes an isopropylidene group protecting the 2’ and 3’ hydroxyl groups and an anhydro bridge between the 5’ and 6’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-O-isopropylidene-5’,6-anhydrouridine typically involves the protection of uridine’s hydroxyl groups followed by the formation of the anhydro bridge. One common method includes the reaction of uridine with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the isopropylidene derivative. The anhydro bridge is then introduced through a dehydration reaction, often using reagents like phosphoryl chloride .
Industrial Production Methods
While specific industrial production methods for 2’,3’-O-isopropylidene-5’,6-anhydrouridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2’,3’-O-isopropylidene-5’,6-anhydrouridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at specific positions to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can modify the anhydro bridge or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the anhydro bridge or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like selenium dioxide in dioxane can be used for oxidation reactions.
Reduction: Borane complexes or sodium borohydride are common reducing agents.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl-containing derivatives, while reduction can produce modified nucleosides with altered anhydro bridges.
Scientific Research Applications
2’,3’-O-isopropylidene-5’,6-anhydrouridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other nucleoside analogues and derivatives.
Biology: The compound is used in studies involving nucleoside metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of 2’,3’-O-isopropylidene-5’,6-anhydrouridine involves its interaction with specific molecular targets, such as enzymes involved in nucleoside metabolism. The isopropylidene group and anhydro bridge confer stability and specificity, allowing the compound to act as an inhibitor or substrate in enzymatic reactions. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2’,3’-O-isopropylideneuridine: Similar in structure but lacks the anhydro bridge.
5’,6-anhydro-2’,3’-O-isopropylideneadenosine: Another nucleoside derivative with an anhydro bridge but different base.
2’,3’-O-isopropylidene-5’,6-anhydrocytidine: Similar structure with a cytidine base instead of uridine.
Uniqueness
2’,3’-O-isopropylidene-5’,6-anhydrouridine is unique due to the combination of the isopropylidene protection and the anhydro bridge, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-12(2)18-8-6-5-16-11-13-7(15)3-4-14(11)10(17-6)9(8)19-12/h3-4,6,8-10H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOHLNWZDQIBIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3COC4=NC(=O)C=CN4C(C2O1)O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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